molecular formula C9H12ClN B129347 2-Aminoindan hydrochloride CAS No. 2338-18-3

2-Aminoindan hydrochloride

Cat. No. B129347
CAS RN: 2338-18-3
M. Wt: 169.65 g/mol
InChI Key: XEHNLVMHWYPNEQ-UHFFFAOYSA-N
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Description

2-Aminoindan hydrochloride is a compound of interest in the field of medicinal chemistry due to its structural similarity to dopamine, a critical neurotransmitter in the human brain. Research has explored various conformationally restricted congeners of dopamine derived from 2-aminoindan, aiming to mimic the effects of dopamine's alpha and beta conformers . The compound has also been identified as a key starting material in the synthesis of novel bioactive molecules, prompting the development of economical and scalable synthetic routes .

Synthesis Analysis

The synthesis of 2-aminoindan hydrochloride has been approached through various methods. One novel route utilizes ninhydrin as an inexpensive reactant, followed by oximation and catalytic reduction to yield 2-aminoindan, which is then isolated as the hydrochloride salt . Other methods include the synthesis of 2-aminoindan derivatives through multi-step processes involving intermediates such as indan-2-ol, which is converted to 2-aminoindan via azidation and subsequent hydrogenation . Additionally, the synthesis of 2-aminoindan-2-carboxylic acid has been reported using a two-step alkylation of a Ni(II)-complex of a glycine Schiff base, demonstrating high yields and practicality for preparing amino acid derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminoindan hydrochloride and its derivatives has been analyzed in the context of their potential dopaminergic activity. For instance, the conformational analysis of the 2-aminoindan system has been described, with the aim of understanding the weak binding to calf caudate homogenate observed in certain N-substituted 2-aminoindan systems . Moreover, the synthesis and asymmetric resolution of 2-amino-5-methoxyindane enantiomers have been achieved, with the absolute configuration of one isomer determined by X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of 2-aminoindan and its derivatives has been explored in various contexts. For example, the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride involved reactions such as acetylation, electrophilic bromination, deacetylation, dimethoxylation, azidation, and catalytic hydrogenation . The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from 2-aminoindan demonstrates the compound's versatility, showcasing reactions like Friedel–Crafts acetylations and hydrogenations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoindan hydrochloride are crucial for its handling, storage, and application in further chemical synthesis. The hydrochloride salt form is often preferred for its stability and nonhygroscopic nature, making it convenient for storage . The optimization and scale-up of its production have been carefully studied to ensure process safety and high product quality, with attention to reaction conditions and purification schemes .

Scientific Research Applications

Novel Process Development for Production

A study by (Roche et al., 2001) focused on developing an economical process for producing 2-aminoindan hydrochloride, a key material in novel bioactive molecule manufacturing. This involved synthesizing 2-aminoindan using ninhydrin, followed by oximation and catalytic reduction. The process was optimized for safety and efficiency and successfully scaled up in a pilot plant.

Synthetic Applications

In another research, (Prashad et al., 2006) presented an efficient method for synthesizing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan. This process involved a six-step synthesis with high overall yield, highlighting 2-aminoindan's role as a versatile starting material in organic synthesis.

Chemistry and Synthesis Exploration

Further, (Göksu & SeÇen, 2005) developed a concise synthesis method for 2-amino-5,6-dimethoxyindan hydrochloride. Their research demonstrated the conversion of indan-2-ol to various substituted forms of 2-aminoindan, emphasizing the compound's chemical versatility.

Biological and Pharmacological Research

A study by (Bar‐Am et al., 2007) investigated the neuroprotective properties of 1-(R)-aminoindan, a metabolite of the anti-Parkinson drug rasagiline. They found that aminoindan exerted neuroprotective effects by reducing apoptosis and enhancing anti-apoptotic proteins in human neuroblastoma cells, suggesting potential applications in neurodegenerative disorder treatment.

Drug Development and Synthesis Improvement

Additionally, (Wang Yu-cheng, 2006) focused on the synthesis of R-(+)-N-propargyl-1-aminoindan hydrochloride, a drug used for treating Parkinsonism. The study outlined an improved synthesis process, emphasizing the compound's significance in developing treatments for neurological conditions.

Safety And Hazards

2-Aminoindan hydrochloride is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While there is not much information available on the future directions of 2-Aminoindan hydrochloride, it is clear that greater knowledge about aminoindans is urgently required to decrease risks of fatal intoxication . Appropriate legislation is needed to protect public health without impeding research .

properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNLVMHWYPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2975-41-9 (Parent)
Record name 2-Aminoindan hydrochloride
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DSSTOX Substance ID

DTXSID70177930
Record name 2-Indanamine, hydrochloride
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Molecular Weight

169.65 g/mol
Source PubChem
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Product Name

2-Aminoindan hydrochloride

CAS RN

2338-18-3
Record name 2-Aminoindan hydrochloride
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Record name 2-Aminoindan hydrochloride
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Record name 2338-18-3
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Record name Indan-2-ylammonium chloride
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Record name 2-AMINOINDAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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